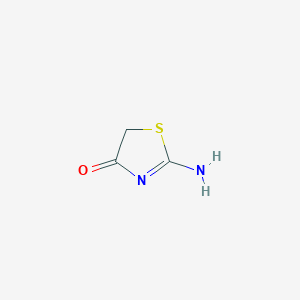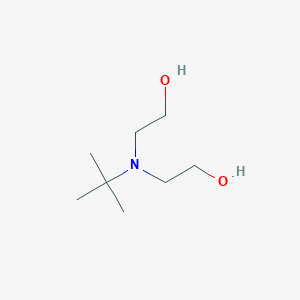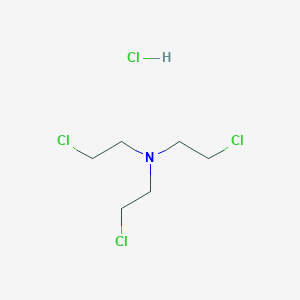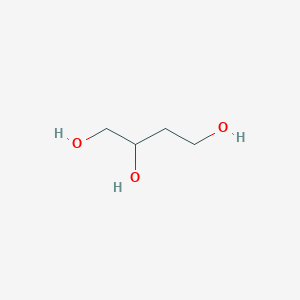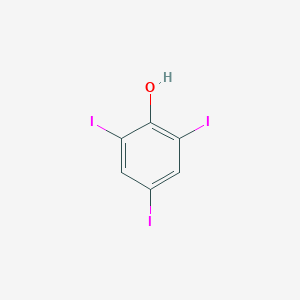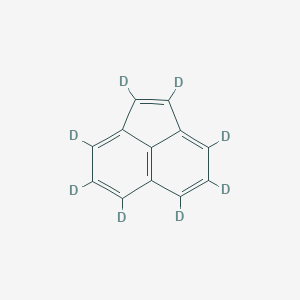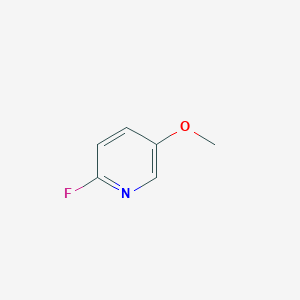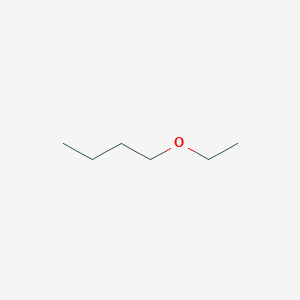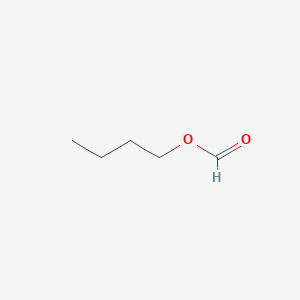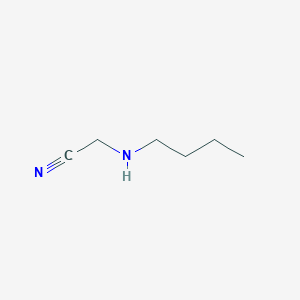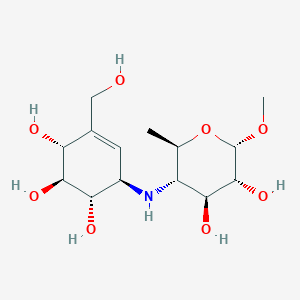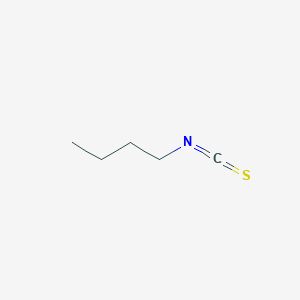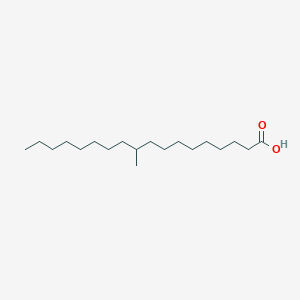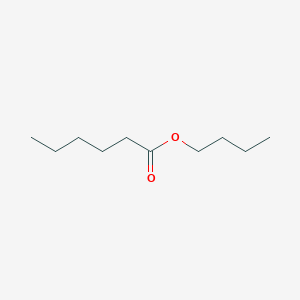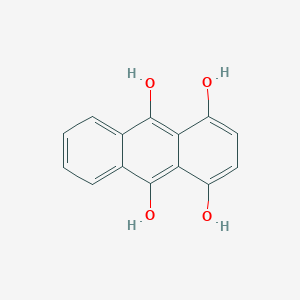
Leucoquinizarin
Übersicht
Beschreibung
Leucoquinizarin, also known as 1,4-Dihydroxyanthraquinone or Solvent Orange 86, is an organic compound derived from anthraquinone . It is an orange or red-brown crystalline powder . It is formally derived from anthraquinone by replacement of two hydrogen atoms by hydroxyl (OH) groups . It is one of ten dihydroxyanthraquinone isomers and occurs in small amounts (as a glycoside) in the root of the madder plant, Rubia tinctorum .
Synthesis Analysis
Leucoquinizarin is produced by the reaction of phthalic anhydride and 4-chlorophenol followed by hydrolysis of the chloride . It can also be prepared less efficiently from phthalic anhydride and hydroquinone . Another study mentions that leucoquinizarin reacts with amines to give mono- and diaminoanthraquinones .Molecular Structure Analysis
Leucoquinizarin has a molecular formula of C14H10O4 . Its average mass is 242.227 Da and its monoisotopic mass is 242.057907 Da . It contains total 30 bond(s); 20 non-H bond(s), 16 multiple bond(s), 16 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), and 4 aromatic hydroxyl(s) .Chemical Reactions Analysis
The self-assembly of leucoquinizarin molecules on Au (111) surfaces is shown to be characterized by the molecules mostly being in their keto–enolic tautomeric form, with evidence of their temporary switching to other tautomeric forms . The base-catalysed reaction of leucoquinizarin with various Michael acceptors gives derivatives of potential value as anthracyclinone precursors .Physical And Chemical Properties Analysis
Leucoquinizarin has a density of 1.5±0.1 g/cm3, a boiling point of 575.8±50.0 °C at 760 mmHg, and a flash point of 316.0±26.6 °C . It has a molar refractivity of 64.9±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 160.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Electrode Material
Anthracene-1,4,9,10-tetraol serves as an important material for electrodes. Its derivative, quinizarindiquinone, is particularly noted for its effectiveness in this application .
Diphenol Reagent in Diels-Alder Reactions
This compound is recognized as a potent diphenol reagent used in Diels-Alder reactions. These reactions are a cornerstone of synthetic organic chemistry, allowing the construction of six-membered rings with good selectivity .
Anticancer Research
In recent years, there has been a significant focus on the anticancer activity of Anthracene-1,4,9,10-tetraol. It has been frequently studied for its potential use in antitumor drugs .
Dye Research and Use
Leucoquinizarin is often utilized in the research and development of dyes. Its properties make it suitable for creating colorants with various applications .
Light Harvesting & Energy Transfer
Due to its strong emission properties when part of anthracene fluorophores, it finds applications in light harvesting and energy transfer processes. This is particularly relevant in the field of renewable energy and photovoltaics .
Biomedical Science
The compound’s well-resolved absorption properties make it suitable for biomedical applications. This includes its use in bioimaging and as a part of diagnostic tools .
Nanoscience and Nanotechnology
Anthracene derivatives have been used to synthesize nanowires which are crucial in nanoscience and nanotechnology. These nanowires have potential applications ranging from electronics to materials science .
Safety And Hazards
Zukünftige Richtungen
The self-assembly of leucoquinizarin molecules on Au (111) surfaces reveals a metastable chemistry of the assembled molecules, to be considered for their possible employment in the formation of more complex hetero-organic interfaces . Hydroxyl or oxygen-containing derivatives of anthracene are an important class of molecules, widely employed in industrial processes such as dye production, drugs synthesis, and others . They are characterized by a fast redox response, which makes them convenient building blocks for the design of cathodes of a new generation of batteries and for the synthesis of complex hybrid interfaces for photovoltaic devices .
Eigenschaften
IUPAC Name |
anthracene-1,4,9,10-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNBVEKCHVXGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060057 | |
| Record name | 1,4,9,10-Anthracenetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-1,4,9,10-tetraol | |
CAS RN |
476-60-8 | |
| Record name | 1,4,9,10-Anthracenetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,9,10-Tetrahydroxyanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucoquinizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,9,10-Anthracenetetrol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4,9,10-Anthracenetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthracene-1,4,9,10-tetraol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,9,10-TETRAHYDROXYANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP3E23813Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



